The compound 2-((5-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide, with the CAS number 897456-23-4, is a synthetic organic compound that belongs to the class of imidazole derivatives. It features a complex structure that includes an imidazole ring, a thioether linkage, and various aromatic substituents. The molecular formula for this compound is , and it has a molecular weight of approximately 489.56 g/mol .
The compound can be classified as an imidazole derivative due to the presence of the imidazole ring. It also contains thioether functional groups, aromatic systems, and methoxy substituents, which contribute to its chemical properties and biological activity.
The synthesis of 2-((5-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multi-step reactions. One common method includes the formation of the imidazole ring through a condensation reaction followed by the introduction of thioether linkages.
Technical Details:
The molecular structure of this compound consists of:
The InChI identifier for this compound is InChI=1S/C24H28FN3O5S/c1-30-11-5-10-26-20(29)14-34-24-21(15-6-8-17(25)9-7-15)27-23(28-24)16-12-18(31-2)22(33-4)19(13-16)32-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,26,29)(H,27,28)
. The three-dimensional structure can be visualized using molecular modeling software.
The compound participates in various chemical reactions typical for imidazole derivatives:
Technical Details:
Reactions are typically conducted under controlled conditions to yield high purity products. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm product identity and purity .
The mechanism of action for compounds like 2-((5-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide generally involves interaction with biological targets such as enzymes or receptors.
Research indicates that similar compounds can exhibit inhibitory effects on specific enzymes involved in metabolic pathways or signal transduction processes. This suggests potential applications in treating diseases where these pathways are dysregulated .
Relevant data from spectral analysis (e.g., NMR spectra) confirms structural integrity and purity .
The compound has potential applications in:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3